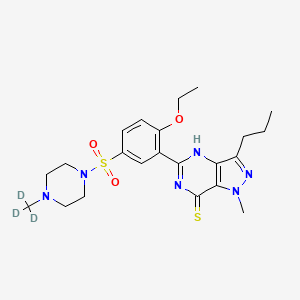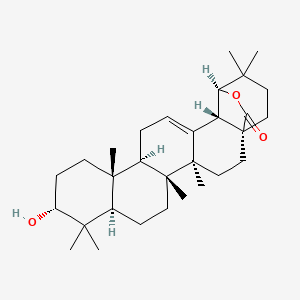
Ficusonolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ficusonolide is a triterpene lactone isolated from the plant Ficus foveolata. This compound has garnered significant attention due to its potential antidiabetic properties. It has been studied extensively for its ability to enhance glucose uptake and inhibit key enzymes involved in diabetes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The isolation of ficusonolide typically involves bioassay-guided fractionation of the crude extract from the stem of Ficus foveolata. The process includes solvent extraction, followed by chromatographic techniques to purify the compound .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most studies focus on its extraction from natural sources rather than synthetic production .
Análisis De Reacciones Químicas
Types of Reactions: Ficusonolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Ficusonolide has been extensively studied for its antidiabetic potential. It has shown significant activity in enhancing glucose uptake in vitro and reducing hyperglycemia in vivo. Additionally, it has demonstrated inhibitory activity against enzymes such as dipeptidyl peptidase-IV, protein tyrosine phosphatase 1B, α-glucosidase, and α-amylase .
Applications in Various Fields:
Chemistry: Used as a model compound for studying triterpene lactones.
Biology: Investigated for its role in cellular glucose uptake mechanisms.
Medicine: Potential therapeutic agent for managing diabetes.
Industry: Potential use in developing antidiabetic supplements
Mecanismo De Acción
Ficusonolide exerts its antidiabetic effects by interacting with several molecular targets. It inhibits dipeptidyl peptidase-IV, protein tyrosine phosphatase 1B, α-glucosidase, and α-amylase. These interactions lead to enhanced glucose uptake and reduced blood glucose levels .
Molecular Targets and Pathways:
Dipeptidyl Peptidase-IV: Inhibition leads to increased insulin secretion.
Protein Tyrosine Phosphatase 1B: Inhibition enhances insulin signaling.
α-Glucosidase and α-Amylase: Inhibition reduces carbohydrate digestion and absorption
Comparación Con Compuestos Similares
- Oleanolic Acid
- Ursolic Acid
- Betulinic Acid
- Maslinic Acid
Propiedades
Fórmula molecular |
C30H46O3 |
|---|---|
Peso molecular |
454.7 g/mol |
Nombre IUPAC |
(1S,4S,5R,8R,10R,13R,14R,18S,19S)-10-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[17.3.2.01,18.04,17.05,14.08,13]tetracos-16-en-23-one |
InChI |
InChI=1S/C30H46O3/c1-25(2)14-16-30-17-15-28(6)18(22(30)23(25)33-24(30)32)8-9-20-27(5)12-11-21(31)26(3,4)19(27)10-13-29(20,28)7/h8,19-23,31H,9-17H2,1-7H3/t19-,20+,21+,22+,23-,27-,28+,29+,30+/m0/s1 |
Clave InChI |
AATOTTRZYXOOGR-WJEUTTHUSA-N |
SMILES isomérico |
C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]56[C@H]4[C@@H](C(CC5)(C)C)OC6=O)C)C)(C)C)O |
SMILES canónico |
CC1(CCC23CCC4(C(=CCC5C4(CCC6C5(CCC(C6(C)C)O)C)C)C2C1OC3=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


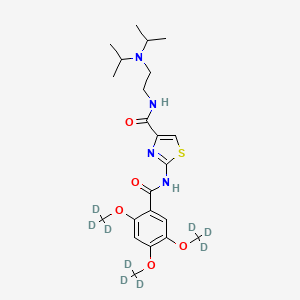
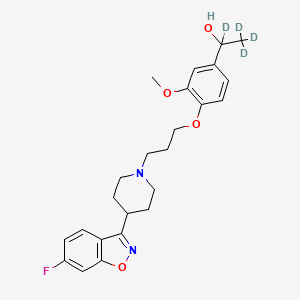
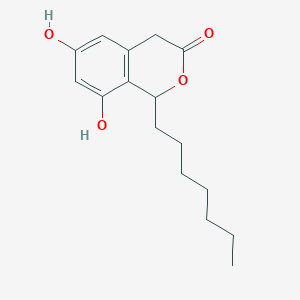
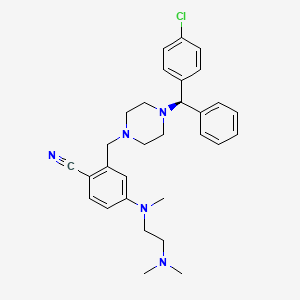
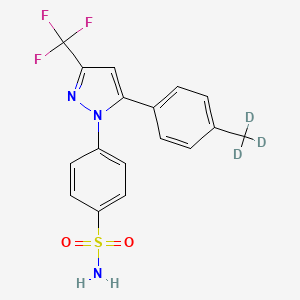
![4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one](/img/structure/B12412713.png)
![sodium;[(3R,5R,7R,10S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12412716.png)
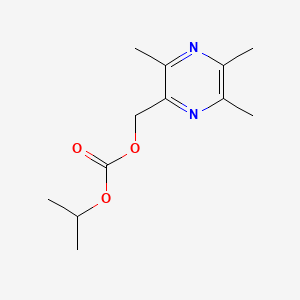
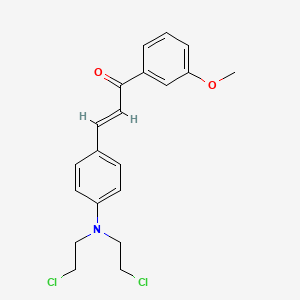
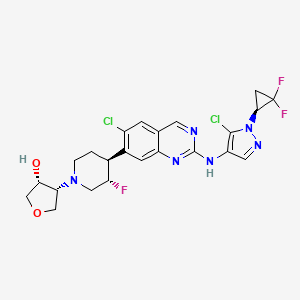
![2-[[2-[4-[(3-fluorobenzoyl)amino]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B12412754.png)
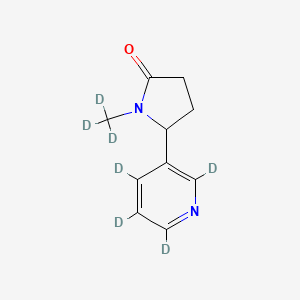
![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12412765.png)
